(2E)-1-(3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one
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Overview
Description
chalcone , belongs to the class of organic compounds called enones . Chalcones exhibit a distinctive structure with a central α,β-unsaturated ketone group, which imparts interesting chemical and biological properties.
Preparation Methods
a. Synthetic Routes: Chalcone can be synthesized through various methods, including:
Claisen-Schmidt Condensation: This classic method involves the condensation of an aromatic aldehyde (such as benzaldehyde) with an acetophenone derivative (such as acetophenone itself or its substituted analogs) in the presence of a base (usually NaOH or KOH). The reaction proceeds via an aldol-type condensation, resulting in the formation of chalcone.
Aldol Condensation Followed by Dehydration: In this approach, an α,β-unsaturated ketone is formed by an aldol condensation between an aldehyde and a ketone. Subsequent dehydration leads to chalcone formation.
Perkin Reaction: Chalcones can also be prepared via the Perkin reaction, which involves the condensation of an aromatic acid anhydride with an aromatic aldehyde.
b. Industrial Production: Chalcone is not produced industrially on a large scale. it serves as an important intermediate in the synthesis of various natural products and pharmaceutical compounds.
Chemical Reactions Analysis
Chalcone undergoes several chemical reactions:
Oxidation: Chalcones can be oxidized to form flavones or flavonols.
Reduction: Reduction of the α,β-unsaturated ketone group yields dihydrochalcones.
Substitution: Chalcones can undergo electrophilic aromatic substitution reactions.
Michael Addition: The α,β-unsaturated ketone moiety is susceptible to nucleophilic additions.
Common reagents include:
Oxidation: Mild oxidants like hydrogen peroxide (H₂O₂) or metal oxides.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine, chlorine) or nitric acid (HNO₃).
Major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chalcone has diverse applications:
Medicinal Chemistry: Chalcones exhibit antioxidant, anti-inflammatory, and anticancer properties. They are investigated for their potential as drug candidates.
Natural Product Synthesis: Chalcones serve as intermediates in the synthesis of flavonoids and other natural products.
Plant Defense: Some plants produce chalcones as part of their defense mechanisms against pathogens and pests.
Mechanism of Action
Chalcones modulate various cellular pathways:
Antioxidant Activity: They scavenge free radicals and protect cells from oxidative stress.
Anti-Inflammatory Effects: Chalcones inhibit pro-inflammatory enzymes.
Anticancer Properties: They interfere with cancer cell growth and apoptosis pathways.
Comparison with Similar Compounds
Chalcones are unique due to their α,β-unsaturated ketone structure. Similar compounds include:
Stilbenes: Resveratrol is a well-known stilbene with health benefits.
Flavonoids: Flavones, flavonols, and flavanones share structural similarities with chalcones.
References
- Chalcone - PubChem
Properties
CAS No. |
130820-53-0 |
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Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
(E)-1-(3-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13NO4/c1-21-15-4-2-3-13(11-15)16(18)10-7-12-5-8-14(9-6-12)17(19)20/h2-11H,1H3/b10-7+ |
InChI Key |
GMOVYFWFTSNAHY-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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